molecular formula C11H12N4O4S2 B13103297 methyl (4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate

methyl (4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B13103297
M. Wt: 328.4 g/mol
InChI Key: XWAGWFJRGQJYOI-UHFFFAOYSA-N
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Description

Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate is a chemical compound with the molecular formula C11H12N4O4S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate involves the reaction of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with methyl chloroformate in pyridine. The mixture is stirred at room temperature for two hours, and the solvent is then removed under reduced pressure to yield a solid product. This solid is purified by column chromatography to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Another thiadiazole derivative with similar biological activities.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A compound with comparable chemical structure and applications.

Uniqueness

Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific exploration .

Properties

Molecular Formula

C11H12N4O4S2

Molecular Weight

328.4 g/mol

IUPAC Name

methyl N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C11H12N4O4S2/c1-7-13-14-10(20-7)15-21(17,18)9-5-3-8(4-6-9)12-11(16)19-2/h3-6H,1-2H3,(H,12,16)(H,14,15)

InChI Key

XWAGWFJRGQJYOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC

Origin of Product

United States

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